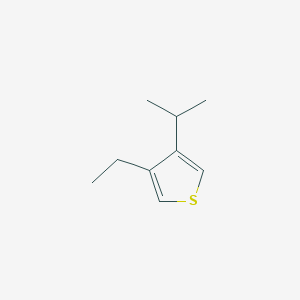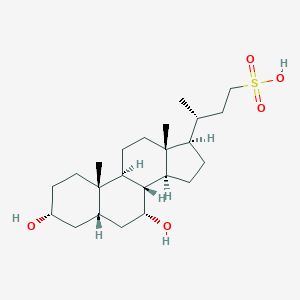
Norcdc-sul
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norcdc-sul is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Norcdc-sul has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Norcdc-sul has several scientific research applications, including its use as a ligand in the synthesis of metal complexes for medicinal chemistry and biochemistry research. It has been used to synthesize ruthenium complexes that have shown promising anticancer activity in vitro. Norcdc-sul has also been used in the synthesis of platinum complexes that have shown potential as anticancer agents. In addition, Norcdc-sul has been used as a building block in the synthesis of novel organic compounds for drug discovery.
Mecanismo De Acción
The mechanism of action of Norcdc-sul is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding may lead to the activation or inhibition of these receptors or enzymes, resulting in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Norcdc-sul has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, Norcdc-sul has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Norcdc-sul is its high purity and yield, which makes it an ideal compound for use in laboratory experiments. It is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of Norcdc-sul is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Norcdc-sul, including its use in the synthesis of novel metal complexes for medicinal chemistry and biochemistry research. It may also be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and oxidative stress-related diseases. In addition, further research is needed to fully understand the mechanism of action of Norcdc-sul and its physiological effects.
Métodos De Síntesis
Norcdc-sul can be synthesized using several methods, including the reaction of norbornene with sulfur monochloride, followed by hydrolysis. The reaction mechanism involves the addition of the sulfur monochloride to the double bond of norbornene, followed by the hydrolysis of the resulting product to yield Norcdc-sul. Another method involves the reaction of norbornene with thionyl chloride, followed by hydrolysis. This method yields Norcdc-sul in high yields and purity.
Propiedades
Número CAS |
145523-79-1 |
|---|---|
Nombre del producto |
Norcdc-sul |
Fórmula molecular |
C23H40O5S |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butane-1-sulfonic acid |
InChI |
InChI=1S/C23H40O5S/c1-14(8-11-29(26,27)28)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(24)12-15(22)13-20(21)25/h14-21,24-25H,4-13H2,1-3H3,(H,26,27,28)/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23-/m1/s1 |
Clave InChI |
NTBYMHPNFQILPA-VEPRGJRUSA-N |
SMILES isomérico |
C[C@H](CCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Sinónimos |
3,7-dihydroxy-24-norcholane-23-sulfonate 3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-sulfonate 3alpha,7beta-dihydroxy-24-nor-5beta-cholane-23-sulfonate norCDC-sul norUDC-SO3Na |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



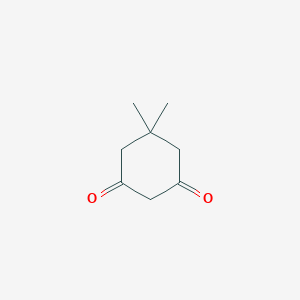
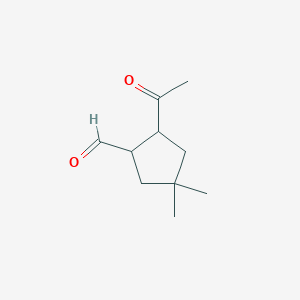
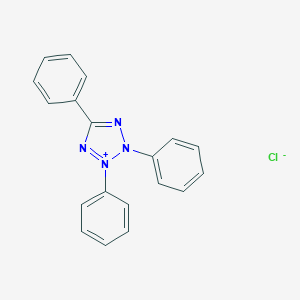
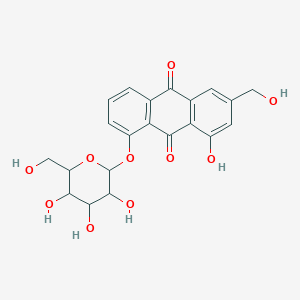
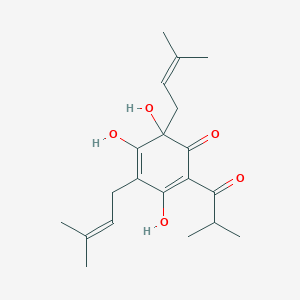
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
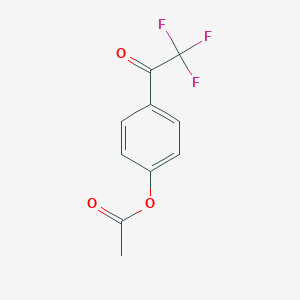


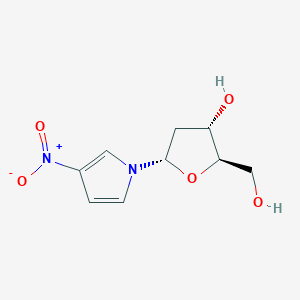
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
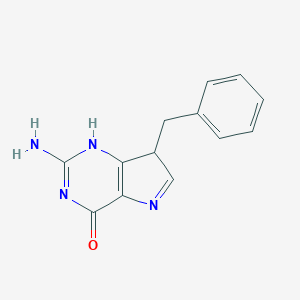
![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
